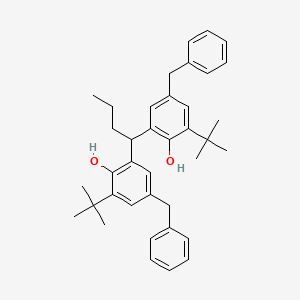
2,2'-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is an organic compound with the molecular formula C38H46O2. It is a phenolic compound characterized by the presence of two benzyl and tert-butyl substituted phenol groups connected by a butane-1,1-diyl bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) typically involves the reaction of 4-benzyl-6-tert-butylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and tert-butyl substituted phenol rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant effects in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Mecanismo De Acción
The antioxidant mechanism of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The molecular targets include reactive oxygen species (ROS) and metal ions involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid
- Bis(4-tert-butylphenyl)amine
- 2,2-双(过氧化叔丁基)丁烷
Uniqueness
2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is unique due to its specific structure that combines benzyl and tert-butyl substituted phenol groups with a butane-1,1-diyl bridge. This structure imparts significant antioxidant properties, making it highly effective in stabilizing polymers and other materials. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Propiedades
Número CAS |
675819-09-7 |
|---|---|
Fórmula molecular |
C38H46O2 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
4-benzyl-2-[1-(5-benzyl-3-tert-butyl-2-hydroxyphenyl)butyl]-6-tert-butylphenol |
InChI |
InChI=1S/C38H46O2/c1-8-15-30(31-22-28(20-26-16-11-9-12-17-26)24-33(35(31)39)37(2,3)4)32-23-29(21-27-18-13-10-14-19-27)25-34(36(32)40)38(5,6)7/h9-14,16-19,22-25,30,39-40H,8,15,20-21H2,1-7H3 |
Clave InChI |
SKALSWBLERWZOV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=CC(=C1)CC2=CC=CC=C2)C(C)(C)C)O)C3=C(C(=CC(=C3)CC4=CC=CC=C4)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


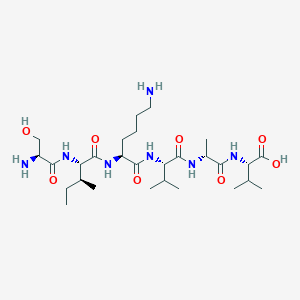
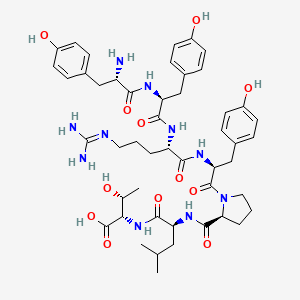
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
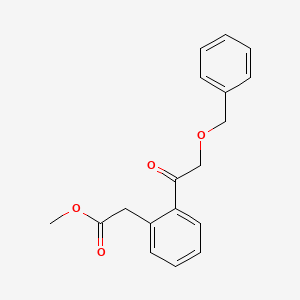
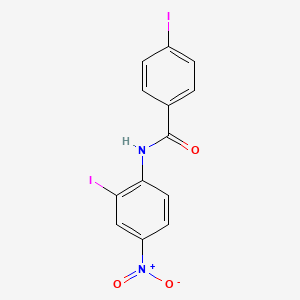
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)

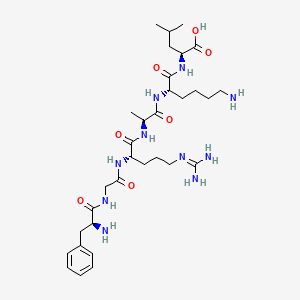
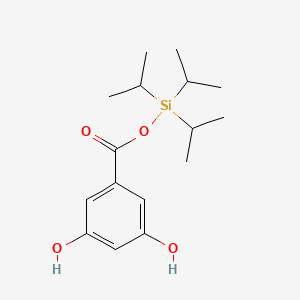
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
